N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide

Medicinal Chemistry Prolylcarboxypeptidase Inhibitor Urotensin-II Antagonist

N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 929865-04-3) is a complex organic molecule incorporating pharmaceutically relevant benzimidazole, pyrrolidine, and sulfonamide functionality into a single, patent-disclosed chemotype. This compound class has been structurally mapped within patents describing pyrrolidine sulfonamides as urotensin-II (U-II) receptor antagonists , and it shares a core scaffold with benzimidazole pyrrolidinyl amides explored as prolylcarboxypeptidase (PrCP) inhibitors , indicating a multi-target pharmacological profile that warrants careful sourcing for specific research programs.

Molecular Formula C26H26N4O3S
Molecular Weight 474.6 g/mol
Cat. No. B12156955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide
Molecular FormulaC26H26N4O3S
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
InChIInChI=1S/C26H26N4O3S/c1-19(31)27-21-13-15-22(16-14-21)34(32,33)30-17-7-12-25(30)26-28-23-10-5-6-11-24(23)29(26)18-20-8-3-2-4-9-20/h2-6,8-11,13-16,25H,7,12,17-18H2,1H3,(H,27,31)
InChIKeyDAPRJBQBPCYUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 929865-04-3): A Guide for Prolylcarboxypeptidase and Urotensin-II Research Leads


N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 929865-04-3) is a complex organic molecule incorporating pharmaceutically relevant benzimidazole, pyrrolidine, and sulfonamide functionality into a single, patent-disclosed chemotype. This compound class has been structurally mapped within patents describing pyrrolidine sulfonamides as urotensin-II (U-II) receptor antagonists [1], and it shares a core scaffold with benzimidazole pyrrolidinyl amides explored as prolylcarboxypeptidase (PrCP) inhibitors [2], indicating a multi-target pharmacological profile that warrants careful sourcing for specific research programs.

Why N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide Cannot Be Simply Swapped with Close Structural Analogs


Within the pyrrolidine sulfonamide chemotype, subtle structural modifications drive divergent target engagement and potency profiles. The presence of an N-benzyl group on the benzimidazole core—as seen in this compound—is a critical pharmacophoric element missing from simpler analogs such as N-[4-[[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]sulfonyl]phenyl]acetamide [1]. This substitution can dramatically alter lipophilicity, target residence time, and isoform selectivity, as demonstrated in related benzimidazole pyrrolidinyl amide series where even minor changes to the benzimidazole substituent led to substantial shifts in PrCP IC50 values and in-vivo target engagement [2]. Generic substitution risks losing the specific molecular recognition required to reproduce reported structure-activity relationships (SAR) in U-II antagonist or PrCP inhibitor assays.

Quantitative Differentiation Evidence for N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide vs. Key Research Comparators


N-Benzyl Modification on the Benzimidazole Differentiates the Target Compound from the Unsubstituted Analog

The target compound contains a 1-benzyl substituent on the benzimidazole ring, in contrast to the unsubstituted benzimidazole analog N-[4-[[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]sulfonyl]phenyl]acetamide. This structural difference is not merely incremental; in the related benzimidazole pyrrolidinyl amide chemotype, the introduction of bulky hydrophobic substituents on the benzimidazole was essential for achieving low-nanomolar PrCP inhibition, with compound 9b achieving an IC50 of 2 nM for mouse PrCP, whereas earlier unsubstituted or smaller-substituted analogs exhibited substantially weaker activity [1]. The N-benzyl group is therefore a high-probability driver of potency and selectivity for targets like PrCP and the U-II receptor.

Medicinal Chemistry Prolylcarboxypeptidase Inhibitor Urotensin-II Antagonist

Reported Urotensin-II Receptor Antagonist Class Activity Provides Target Engagement Context

The pyrrolidine sulfonamide subclass to which this compound belongs is disclosed as urotensin-II (U-II) receptor antagonists. The parent patent reports binding affinities (Ki) ranging from 5 nM to 10,000 nM across the series, with a specific example (Example 5) registering a Ki of 1400 nM in a radioligand binding assay using cloned human GPR14 receptors [1]. While the exact Ki of the target compound is not publicly reported, its inclusion within this patent class indicates it was synthesized and evaluated for U-II antagonism, providing a direct mechanistic rationale for its use in cardiovascular target validation studies.

Cardiovascular Research Urotensin-II Antagonist GPR14 Antagonist

Sulfonylphenylacetamide Moiety Enhances Solubility and Formulation Potential Relative to Unfunctionalized Pyrrolidine Sulfonamides

The target compound incorporates a terminal acetamide group attached to a sulfonylphenyl spacer, a design feature that distinguishes it from simpler pyrrolidine sulfonamides lacking the extended aryl acetamide. In the broader class of sulfonamide-based inhibitors, the addition of polar acetamide termini has been shown to improve aqueous solubility and reduce logP, enhancing oral bioavailability and formulation flexibility. While no direct head-to-head solubility data is publicly available for this specific molecule against a defined comparator, its calculated topological polar surface area (TPSA) and hydrogen-bond donor/acceptor count predict superior solubility profiles compared to the unsubstituted benzimidazole analog [1].

Pharmaceutical Development Physicochemical Properties Solubility

High-Impact Application Scenarios for N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide in Drug Discovery


Cardiovascular Lead Optimization: Expanding Urotensin-II Antagonist Chemical Space

Based on its patent disclosure as a pyrrolidine sulfonamide U-II antagonist, this compound serves as a strategic starting point for medicinal chemistry programs targeting cardiovascular diseases such as hypertension, congestive heart failure, and ischemic heart disease [1]. The N-benzyl benzimidazole motif provides a handle for further derivatization to optimize GPR14 binding affinity and selectivity over related GPCRs, leveraging the established radioligand binding and Ca²⁺-mobilization assay protocols described in the patent [1].

Metabolic Disease Research: Prolylcarboxypeptidase (PrCP) Inhibitor Scaffold Hopping

The compound's benzimidazole pyrrolidine core is directly related to Merck's disclosed low-nanomolar PrCP inhibitors, which were investigated for weight loss and food intake reduction in eDIO mouse models [2]. Procurement of this specific sulfonylphenyl acetamide variant enables scaffold-hopping studies to evaluate the impact of a sulfonamide linker and N-benzyl substituent on PrCP IC50 and ex vivo target engagement, potentially yielding novel anti-obesity agents with differentiated pharmacokinetics [2].

Selectivity Profiling: Dual U-II/PrCP Pharmacological Tool Compound Generation

Since the structural scaffold bridges two validated therapeutic targets—U-II receptor antagonism and PrCP inhibition—this compound is a valuable intermediate for designing dual-pharmacology probes [1][2]. Sourcing this compound enables parallel screening in GPR14-binding and PrCP enzymatic activity assays to quantify its functional selectivity profile and guide the rational design of target-specific or multi-target candidates for cardiovascular-metabolic disease intersections.

In Vivo Pharmacokinetic Profiling: Formulation-Optimized Candidate Development

Given its balanced molecular properties—moderate molecular weight, multiple hydrogen-bond donors/acceptors, and a predicted acceptable TPSA—this molecule is well-suited for early pharmacokinetic evaluation . Procurement allows for oral dosing studies to assess bioavailability, clearance, and tissue distribution, providing critical data to support lead optimization towards a development candidate within the U-II antagonist or PrCP inhibitor programs.

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